molecular formula C17H14N2O3 B11522115 (2E)-2-cyano-3-(4-hydroxy-3-methoxyphenyl)-N-phenylprop-2-enamide

(2E)-2-cyano-3-(4-hydroxy-3-methoxyphenyl)-N-phenylprop-2-enamide

Cat. No.: B11522115
M. Wt: 294.30 g/mol
InChI Key: ZTMCPRVQZFXHTP-UKTHLTGXSA-N
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Description

(2E)-2-cyano-3-(4-hydroxy-3-methoxyphenyl)-N-phenylprop-2-enamide is a chemical compound known for its unique structure and properties It features a cyano group, a hydroxy-methoxyphenyl group, and a phenylprop-2-enamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-2-cyano-3-(4-hydroxy-3-methoxyphenyl)-N-phenylprop-2-enamide typically involves the reaction of 4-hydroxy-3-methoxybenzaldehyde with phenylacetonitrile under basic conditions to form the corresponding chalcone. This intermediate is then reacted with cyanamide in the presence of a base to yield the final product. The reaction conditions often include the use of solvents such as ethanol or methanol and temperatures ranging from room temperature to reflux conditions.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

(2E)-2-cyano-3-(4-hydroxy-3-methoxyphenyl)-N-phenylprop-2-enamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the cyano group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Nucleophiles such as amines, thiols, and alcohols under various conditions.

Major Products Formed

    Oxidation: Formation of carboxylic acids or aldehydes.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted derivatives with different functional groups.

Scientific Research Applications

(2E)-2-cyano-3-(4-hydroxy-3-methoxyphenyl)-N-phenylprop-2-enamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (2E)-2-cyano-3-(4-hydroxy-3-methoxyphenyl)-N-phenylprop-2-enamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression, leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • (2E)-3-(4-Hydroxy-3-methoxyphenyl)-N-(4-oxobutyl)acrylamide
  • Methyl 4-hydroxy-3-methoxycinnamate
  • Geranyl ferulate

Uniqueness

(2E)-2-cyano-3-(4-hydroxy-3-methoxyphenyl)-N-phenylprop-2-enamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its cyano group, in particular, allows for a range of chemical modifications and interactions that are not possible with similar compounds.

Properties

Molecular Formula

C17H14N2O3

Molecular Weight

294.30 g/mol

IUPAC Name

(E)-2-cyano-3-(4-hydroxy-3-methoxyphenyl)-N-phenylprop-2-enamide

InChI

InChI=1S/C17H14N2O3/c1-22-16-10-12(7-8-15(16)20)9-13(11-18)17(21)19-14-5-3-2-4-6-14/h2-10,20H,1H3,(H,19,21)/b13-9+

InChI Key

ZTMCPRVQZFXHTP-UKTHLTGXSA-N

Isomeric SMILES

COC1=C(C=CC(=C1)/C=C(\C#N)/C(=O)NC2=CC=CC=C2)O

Canonical SMILES

COC1=C(C=CC(=C1)C=C(C#N)C(=O)NC2=CC=CC=C2)O

Origin of Product

United States

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